

Phenylacetaldehyde Dimethyl Acetal: Application Notes for Use as an Analytical Standard

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Compound of Interest

Compound Name: *Phenylacetaldehyde dimethyl acetal*

Cat. No.: B086100

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Introduction

Phenylacetaldehyde dimethyl acetal (PADMA), also known by synonyms such as (2,2-dimethoxyethyl)benzene, is a stable aromatic compound widely utilized in the fragrance and flavor industries.^[1] Beyond its primary application as a fragrance ingredient, its chemical stability, well-defined structure, and consistent physical properties make it a suitable candidate for use as a reference or internal standard in analytical chemistry, particularly for the quantification of volatile and semi-volatile organic compounds by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).^{[1][2]}

These application notes provide detailed protocols for the use of **phenylacetaldehyde dimethyl acetal** as a standard in the quantitative analysis of fragrance components and other related aromatic compounds.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **phenylacetaldehyde dimethyl acetal** is essential for its proper handling and application as an analytical standard.

Property	Value
CAS Number	101-48-4 [1]
Molecular Formula	C ₁₀ H ₁₄ O ₂ [1]
Molecular Weight	166.22 g/mol [1]
Appearance	Colorless to pale yellow liquid [1]
Boiling Point	219-221 °C [2]
Density	1.004 g/mL at 25 °C [3]
Refractive Index	n _{20/D} 1.493 [3]
Purity	Typically ≥97% (GC)
Solubility	Soluble in organic solvents such as ethanol and ether; insoluble in water. [4]
Stability	More stable than its parent aldehyde, phenylacetaldehyde, particularly against oxidation. [2]

Applications in Analytical Chemistry

Phenylacetaldehyde dimethyl acetal is primarily used as an internal standard for the quantitative analysis of volatile and semi-volatile aromatic compounds. Its structural similarity to many fragrance and flavor compounds, coupled with its distinct mass spectrum and chromatographic retention time, allows for accurate and reproducible quantification.

Key Applications:

- Internal Standard for GC-MS Analysis: Due to its stability and volatility, it is an excellent candidate for an internal standard in the analysis of fragrance allergens, essential oil components, and other aromatic compounds in complex matrices.
- Reference Standard: High-purity **phenylacetaldehyde dimethyl acetal** can be used to prepare calibration curves for the quantification of related compounds where a certified reference material is unavailable.

- Method Development and Validation: It can be used as a surrogate spike to evaluate method performance, including extraction efficiency and analyte recovery.

Experimental Protocols

Preparation of Standard Solutions

4.1.1 Stock Standard Solution (1000 µg/mL)

- Accurately weigh approximately 100 mg of high-purity ($\geq 97\%$) **phenylacetaldehyde dimethyl acetal** into a 100 mL volumetric flask.
- Record the exact weight.
- Dissolve the compound in a suitable solvent, such as methanol or ethyl acetate, and dilute to the mark.
- Calculate the precise concentration of the stock solution.
- Store the stock solution at $< 15^\circ\text{C}$ in a tightly sealed amber glass vial.

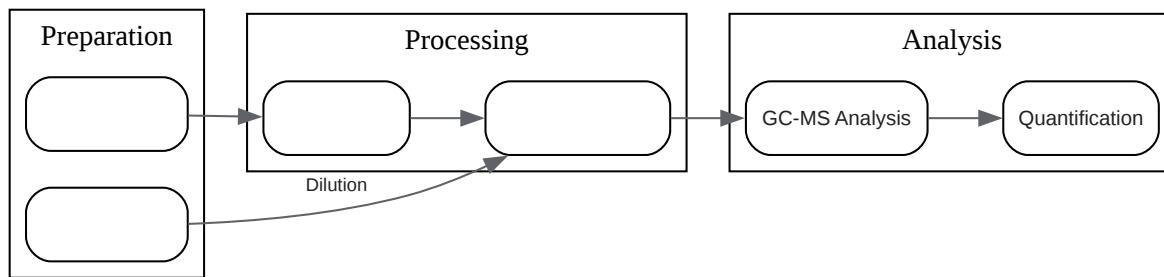
4.1.2 Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL).

Sample Preparation for Internal Standard Quantification

- Accurately weigh or measure a known amount of the sample to be analyzed.
- If the sample is a solid, perform a suitable extraction (e.g., solvent extraction, headspace, or solid-phase microextraction).
- Prior to the final dilution or injection, add a precise volume of a **phenylacetaldehyde dimethyl acetal** working standard solution to the sample extract to achieve a known final concentration (e.g., 5 µg/mL).
- Vortex the sample to ensure homogeneity.

Diagram of the Internal Standard Workflow

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Caption: Workflow for internal standard quantification.

GC-MS Instrumentation and Parameters

The following are representative GC-MS parameters and may require optimization for specific instruments and applications.

Parameter	Recommended Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 7000D Triple Quadrupole GC/MS or equivalent
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injection Mode	Splitless
Injector Temperature	280 °C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial: 60 °C (hold 1 min), Ramp: 10 °C/min to 310 °C (hold 10 min)
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM)

Key Mass Spectral Ions for **Phenylacetaldehyde Dimethyl Acetal** (for SIM mode):

- Quantifier Ion: m/z 71
- Qualifier Ions: m/z 91, 105

Data Presentation and Analysis

Calibration Curve

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard (PADMA) peak area against the analyte concentration. A linear regression should be applied, and a correlation coefficient (r^2) of >0.99 is desirable.

Table 1: Example Calibration Data for a Target Analyte using PADMA as an Internal Standard

Analyte Conc. ($\mu\text{g/mL}$)	Analyte Peak Area	PADMA Peak Area	Area Ratio (Analyte/PADMA)
0.1	15,234	1,500,123	0.010
0.5	76,170	1,510,567	0.050
1.0	151,000	1,498,987	0.101
5.0	755,000	1,505,432	0.502
10.0	1,502,000	1,499,876	1.001
25.0	3,750,000	1,501,111	2.498

Method Validation

A summary of typical validation parameters for a method using **phenylacetaldehyde dimethyl acetal** as an internal standard is provided below.

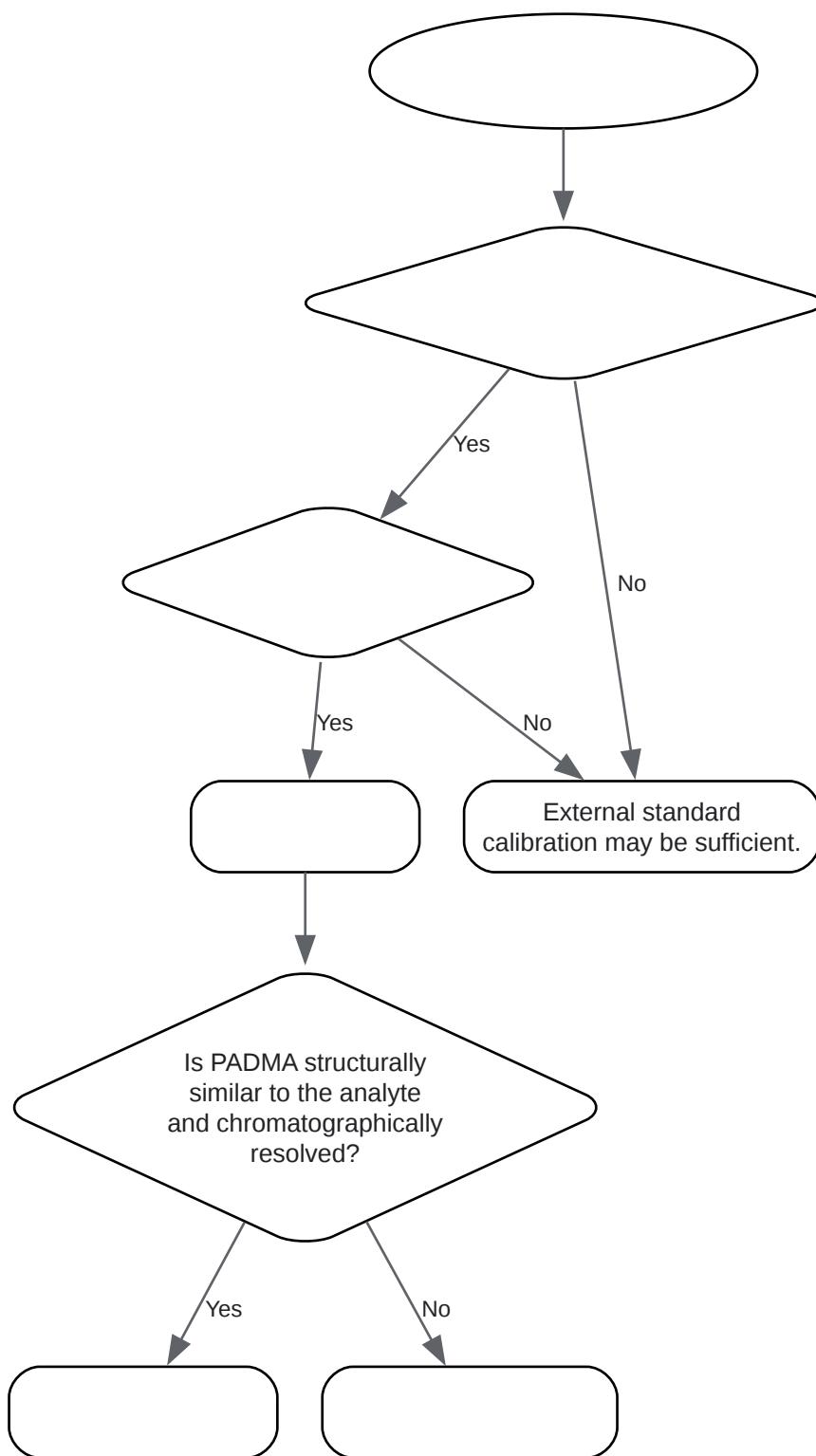
Table 2: Representative Method Validation Parameters

Parameter	Specification	Example Result
Linearity (r^2)	> 0.99	0.9995
Limit of Detection (LOD)	S/N > 3	0.05 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	S/N > 10	0.1 $\mu\text{g/mL}$
Precision (%RSD)	< 15%	4.5% (Intra-day), 6.8% (Inter-day)
Accuracy (% Recovery)	80-120%	95.7%

Logical Relationship for Method Selection

The decision to use **phenylacetaldehyde dimethyl acetal** as an analytical standard is dependent on several factors related to the analyte and the sample matrix.

Diagram of Decision Logic for Using PADMA as a Standard

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Caption: Decision tree for selecting PADMA as an internal standard.

Conclusion

Phenylacetaldehyde dimethyl acetal is a reliable and stable compound suitable for use as an internal standard in the GC-MS analysis of fragrance components and other volatile aromatic compounds. Its properties allow for accurate and precise quantification, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control. The protocols provided herein offer a solid foundation for the implementation of **phenylacetaldehyde dimethyl acetal** as an analytical standard.

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